molecular formula C17H22FNO3 B12983321 tert-butyl 5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate

tert-butyl 5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate

Cat. No.: B12983321
M. Wt: 307.36 g/mol
InChI Key: SQCQLTJCYUGLOU-UHFFFAOYSA-N
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Description

Tert-butyl 5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate is a complex organic compound that features a pyridine ring substituted with a fluorophenyl group, a hydroxymethyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzaldehyde with a suitable pyridine precursor, followed by reduction and esterification reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the pyridine ring results in a piperidine derivative .

Scientific Research Applications

Tert-butyl 5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-(4-chlorophenyl)-6-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate
  • Tert-butyl 5-(4-bromophenyl)-6-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate
  • Tert-butyl 5-(4-methylphenyl)-6-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate

Uniqueness

The presence of the fluorophenyl group in tert-butyl 5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate imparts unique properties, such as increased lipophilicity and enhanced metabolic stability. These characteristics can make it more suitable for certain applications compared to its analogs.

Properties

Molecular Formula

C17H22FNO3

Molecular Weight

307.36 g/mol

IUPAC Name

tert-butyl 5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C17H22FNO3/c1-17(2,3)22-16(21)19-10-4-5-14(15(19)11-20)12-6-8-13(18)9-7-12/h5-9,15,20H,4,10-11H2,1-3H3

InChI Key

SQCQLTJCYUGLOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC=C(C1CO)C2=CC=C(C=C2)F

Origin of Product

United States

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